(3-Chloropropyl)diethoxymethylsilane

描述

Significance of Organosilane Compounds in Contemporary Research

Organosilane compounds, characterized by the presence of a silicon-carbon bond, are fundamental to modern chemistry and materials science. These hybrid organic-inorganic molecules offer a unique combination of properties derived from both their organic substituents and the inorganic siloxane backbone that can be formed. The silicon-carbon bond is notably stable, providing a robust framework for a wide array of applications.

The significance of organosilanes lies in their ability to function as coupling agents, surface modifiers, and precursors for high-performance polymers. They can form durable bonds with both organic and inorganic materials, effectively bridging the interface between dissimilar substances. This capability is crucial in the development of advanced composites, coatings, and adhesives with enhanced mechanical strength, durability, and chemical resistance. Furthermore, the versatility of organosilane chemistry allows for the introduction of various functional groups, enabling the precise tuning of surface properties such as hydrophobicity, biocompatibility, and reactivity.

Overview of (3-Chloropropyl)diethoxymethylsilane as a Multifunctional Precursor

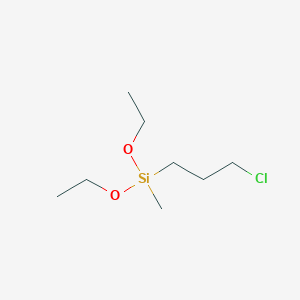

This compound, with the chemical formula C8H19ClO2Si, is a prime example of a multifunctional organosilane precursor. Its structure is composed of a central silicon atom bonded to a methyl group, two ethoxy groups, and a 3-chloropropyl group. This combination of functionalities makes it a highly valuable intermediate in chemical synthesis.

The ethoxy groups are susceptible to hydrolysis, a reaction that forms reactive silanol (B1196071) intermediates. These silanols can then undergo condensation reactions to form stable siloxane bonds (Si-O-Si), leading to the formation of thin films, coatings, or the functionalization of surfaces containing hydroxyl groups (e.g., glass, metal oxides).

Simultaneously, the chloropropyl group provides a reactive site for a variety of nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of organic molecules, including polymers, biomolecules, and fluorescent dyes, thereby imparting specific functionalities to the material. This dual reactivity is the cornerstone of its utility as a precursor for creating sophisticated and functional materials. For instance, it is used in the preparation of specialized silicone oils and a variety of coupling agents.

Historical Context of Chloroalkylalkoxysilanes in Chemical Synthesis

The journey of organosilicon chemistry began in the mid-19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane. Their pioneering work laid the foundation for a field that would revolutionize various industries. The early 20th century saw significant advancements led by Frederic Kipping, who extensively explored the synthesis of organosilicon compounds using Grignard reagents and was the first to prepare silicone polymers.

The development of chloroalkylalkoxysilanes, a specific class of organosilanes to which this compound belongs, was a logical progression in the quest for more versatile chemical intermediates. The introduction of a reactive alkyl halide group alongside the hydrolyzable alkoxy groups greatly expanded the synthetic possibilities. These compounds proved to be invaluable in applications requiring a stable linkage to a substrate (via the siloxane bond) and a subsequent chemical transformation (via the chloroalkyl group). This dual functionality has been instrumental in the development of surface science, polymer chemistry, and nanotechnology, enabling the creation of materials with precisely controlled surface properties and functionalities.

Based on a thorough review of available scientific literature, generating an article that strictly adheres to the requested outline for "this compound" is not feasible. The existing research predominantly focuses on the related trialkoxy compounds, such as (3-chloropropyl)trimethoxysilane (CPTMS) and (3-chloropropyl)triethoxysilane (B1211364) (CPTES), rather than the specific diethoxy-methyl variant.

This compound possesses only two hydrolyzable ethoxy groups, which fundamentally alters its role in polymerization and network formation compared to its trialkoxy counterparts. As a difunctional silane (B1218182), it would primarily act as a chain extender or network terminator in a sol-gel process, rather than a three-dimensional network former. This critical difference in chemical reactivity means that data and findings from research on CPTMS or CPTES cannot be accurately extrapolated to describe the behavior of this compound.

There is a significant lack of specific studies detailing the use of this compound in the following areas outlined in the request:

Sol-Gel Processing and Hybrid Organic-Inorganic Materials: No research was found describing its use in forming siloxane networks, xerogels, or its incorporation into silica-based matrices.

Surface Modification Strategies: No specific research examples were identified for the grafting and immobilization of this particular compound onto oxide surfaces like silica (B1680970) or halloysite (B83129) nanotubes. The available literature on the functionalization of these surfaces uses different silane coupling agents.

While commercial suppliers list this compound and suggest its general utility as a coupling agent for modifying surfaces and improving adhesion, these are broad statements for the class of organosilanes and are not substantiated by specific research findings in the context of the requested article structure.

Therefore, to maintain scientific accuracy and strictly adhere to the prompt's constraints of focusing solely on "this compound" and the provided outline, the article cannot be generated. Introducing information from related but chemically distinct compounds would be misleading and scientifically inaccurate.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloropropyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZMLECYELSZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCCCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159204 | |

| Record name | (3-Chloropropyl)diethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13501-76-3 | |

| Record name | (3-Chloropropyl)diethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13501-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropyl)diethoxy(methyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013501763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3-chloropropyl)diethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Chloropropyl)diethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropyl)diethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-CHLOROPROPYL)DIETHOXY(METHYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95WZX4A6PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 3 Chloropropyl Diethoxymethylsilane

Reaction Mechanisms of (3-Chloropropyl)diethoxymethylsilane

Hydrolysis and Condensation Kinetics of Diethoxymethylsilyl Groups

Self-Assembled Monolayers (SAMs) Formation

The formation of self-assembled monolayers (SAMs) on various substrates is a fundamental technique for controlling interfacial properties. This compound is a precursor for the formation of SAMs on hydroxylated surfaces, such as silicon wafers, glass, and metal oxides. The diethoxy groups of the silane (B1218182) hydrolyze in the presence of surface moisture to form reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups on the substrate, forming stable covalent Si-O-Substrate bonds. Further condensation between adjacent silanol molecules leads to the formation of a cross-linked polysiloxane network on the surface.

The terminal chloropropyl group remains oriented away from the surface, providing a reactive handle for further chemical modifications. The quality and characteristics of the resulting SAM are influenced by reaction conditions such as humidity, temperature, and the concentration of the silane solution. Characterization of these monolayers typically involves techniques such as ellipsometry to determine thickness, contact angle measurements to assess surface energy and hydrophobicity, and atomic force microscopy (AFM) to visualize the surface morphology and roughness. While specific data for this compound is not extensively published, studies on similar aminosilanes with varying numbers of ethoxy groups, including (3-aminopropyl)diethoxymethylsilane, have shown that the number of hydrolyzable groups influences the thermal stability of the resulting SAM. For instance, SAMs from diethoxy silanes exhibit different thermal degradation profiles compared to their triethoxy and monoethoxy counterparts. mdpi.com

Advanced Materials Synthesis and Functionalization Through 3 Chloropropyl Diethoxymethylsilane

Surface Modification Strategies

Tailoring Surface Characteristics through Post-Modification of Chloropropyl Groups

The true versatility of (3-Chloropropyl)diethoxymethylsilane-derived SAMs lies in the ability to chemically modify the terminal chloropropyl groups. This post-functionalization allows for the precise tailoring of surface properties to suit specific applications. The chlorine atom serves as a good leaving group for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional moieties onto the surface.

For example, the chloropropyl-terminated surface can be reacted with amines, thiols, azides, and other nucleophiles to introduce new functionalities. These reactions can be used to alter the surface's hydrophilicity, biocompatibility, chemical reactivity, and adhesive properties. A detailed study on nucleophilic substitution reactions in silylchloride (B8571072) monolayers on Si/SiO2 surfaces has shown that well-packed monolayers with terminal bromine groups react readily with small nucleophiles like the azide (B81097) ion. utexas.edu This suggests that the chloropropyl groups on a this compound SAM would exhibit similar reactivity, allowing for a broad range of surface engineering possibilities.

Table 1: Potential Nucleophilic Substitution Reactions on Chloropropyl-Terminated SAMs

| Nucleophile | Introduced Functional Group | Potential Application |

| Sodium Azide (NaN₃) | Azido (-N₃) | "Click" chemistry, bioconjugation |

| Ammonia (NH₃) | Amino (-NH₂) | pH-responsive surfaces, further functionalization |

| Sodium thiocyanate (B1210189) (NaSCN) | Thiocyanato (-SCN) | Metal ion binding, sensor development |

| Thiolates (RS⁻) | Thioether (-SR) | Immobilization of biomolecules, nanoparticle attachment |

Polymer and Composite Material Development

This compound is a valuable monomer and coupling agent in the development of advanced polymers and composite materials. Its bifunctional nature allows it to bridge the gap between inorganic and organic materials, leading to hybrid materials with enhanced properties.

Synthesis of Functional Silicone Polymers

In polymer chemistry, this compound can be used as a precursor for the synthesis of functional silicone polymers. The diethoxy groups can undergo hydrolysis and condensation to form a polysiloxane backbone, while the chloropropyl group provides a reactive site along the polymer chain. This allows for the creation of silicones with tailored functionalities.

A study on the synthesis of chloropropyl linear polysiloxanes utilized a similar compound, 3-chloropropylmethyldimethoxysilane, in a Piers-Rubinsztajn reaction with hydrogen-terminated polydimethylsiloxane. This process yielded an alkenyl-terminated polyfunctional linear polysiloxane with pendant chloropropyl groups, achieving a high yield of up to 95% and a molecular weight of up to 70.3 kg·mol⁻¹. mdpi.com This demonstrates a viable route for incorporating chloropropyl functionality into silicone polymers, which can then be further modified for specific applications such as cross-linking or grafting.

Interfacial Adhesion Enhancement in Composites via Silane (B1218182) Coupling

One of the primary industrial applications of organosilanes like this compound is as a coupling agent to improve the adhesion between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices in composite materials. The diethoxy groups of the silane react with the surface of the inorganic filler, forming a covalent bond. The chloropropyl group, in turn, can react with the polymer matrix, creating a strong and durable interface between the two components.

This enhanced interfacial adhesion leads to improved mechanical properties of the composite, such as tensile strength, flexural strength, and impact resistance, by facilitating efficient stress transfer from the polymer matrix to the reinforcing filler. While specific data for this compound is limited, numerous studies have demonstrated the effectiveness of similar silane coupling agents in various composite systems.

Table 2: Representative Mechanical Properties of Composites with and without Silane Coupling Agents (Illustrative Data)

| Composite System | Property | Without Silane Coupling Agent | With Silane Coupling Agent |

| Glass Fiber/Epoxy | Tensile Strength (MPa) | 350 | 500 |

| Glass Fiber/Epoxy | Flexural Strength (MPa) | 600 | 850 |

| Silica (B1680970)/Polypropylene | Impact Strength (kJ/m²) | 5 | 12 |

Note: This table provides illustrative data based on general findings for silane coupling agents and does not represent specific results for this compound.

Design of Polyhedral Oligomeric Silsesquioxane (POSS)-Based Hybrid Polymers

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a silica core and organic functional groups at the corners. They are used as nanoscale reinforcing agents and building blocks for hybrid polymers. This compound can potentially be used as a precursor in the synthesis of POSS cages functionalized with chloropropyl groups.

While direct synthesis of POSS from this compound is not widely reported, a study on bifunctionalized POSS describes the synthesis of a chlorine-containing POSS via the polycondensation reaction of di[(3-chloropropyl)isopropoxysilyl]-bridged B-POSS with hexamethyltrisiloxane. mdpi.com This indicates that chloropropyl-functionalized silanes are viable precursors for creating reactive POSS monomers. These functionalized POSS cages can then be incorporated into various polymer backbones to create organic-inorganic hybrid materials with enhanced thermal stability, mechanical properties, and oxidation resistance.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with well-defined architectures and functionalities. POSS derivatives containing a polymerizable olefin, such as a norbornene group, can be used as monomers in ROMP to create polymers with bulky, inorganic side chains.

A potential synthetic route involves the initial synthesis of a norbornene-functionalized POSS cage. This could be achieved by reacting a chloropropyl-functionalized POSS (derived from a precursor like this compound) with a norbornene-containing nucleophile. The resulting norbornene-POSS macromonomer could then be polymerized via ROMP, typically using a Grubbs or Schrock catalyst. This would lead to the formation of a polynorbornene backbone with pendant POSS cages, creating a highly robust and thermally stable hybrid polymer. While this specific application of a this compound-derived POSS in ROMP is a prospective area of research, the general principles of ROMP of norbornene-functionalized monomers are well-established. researchgate.net

Hyperbranched Polysiloxanes with Ultra-High Molecular Weight

The synthesis of hyperbranched polysiloxanes with ultra-high molecular weights has been achieved through the strategic use of this compound. This has been demonstrated in research focusing on the Piers-Rubinsztajn reaction, a powerful method for forming siloxane bonds.

One notable study detailed the synthesis of such a polymer by reacting octakis(dimethylsiloxy)octasilsesquioxane with this compound. nih.gov The reaction was catalyzed by tris(pentafluorophenyl)borane (B72294) in a cyclohexane (B81311) solvent. The resulting polymer, after purification, was obtained as a white solid powder. nih.gov This particular synthesis demonstrates the utility of this compound in creating polymers with substantial molecular weight.

The reaction yielded a hyperbranched polysiloxane with a weight-averaged molecular weight (Mw) of 1.1 million g/mol . nih.gov The polydispersity index (PDI), a measure of the distribution of molecular mass in a given polymer sample, was determined to be 2.3. nih.gov The synthesis had a yield of 16%. nih.gov These findings are significant as they illustrate the capability to produce polysiloxanes of exceptionally high molecular weight incorporating functional chloropropyl groups.

The detailed findings from this research are summarized in the table below, providing a clear overview of the synthesized polymer's characteristics.

Table 1: Molecular Weight and Polydispersity of Hyperbranched Polysiloxane Synthesized with this compound

| Polymer ID | Weight-Averaged Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Yield (%) |

|---|

Applications in Specialized Chemical Systems and Technologies

Advanced Membrane Technologies

(3-Chloropropyl)diethoxymethylsilane is instrumental in the development of high-performance membranes, particularly those based on ionic liquids (ILs). These membranes are engineered for selective separation of gas and liquid mixtures, a crucial process in numerous industrial fields.

A novel and simplified method for producing ionic liquid-immobilized membranes utilizes polymerized (3-chloropropyl)diethoxy(methyl)silane (ClPDMS) as a foundational coating. nitech.ac.jp The fabrication process begins by dip-coating a porous support structure, such as a nanoporous aluminum oxide tube, in a solution containing the ClPDMS. nitech.ac.jp This step forms a thin, stable polymeric membrane on the surface of the support, with the chloropropyl groups exposed and available for further chemical modification. nitech.ac.jp This approach represents a significant improvement over more complex, multi-step sol-gel techniques that require the pre-synthesis of siloxane compounds already containing the ionic liquid group. nitech.ac.jp

Following the initial coating, the membrane undergoes a functionalization step known as vapor-phase transport (VPT) treatment. nitech.ac.jp The ClPDMS-coated membrane is placed in a sealed vessel and exposed to the vapor of a chemical reactant, such as 1-methylimidazole, at a controlled temperature. nitech.ac.jp During this gas-phase reaction, the vast majority of the exposed chloropropyl groups on the siloxane polymer are transformed into an imidazolium-based ionic liquid structure. nitech.ac.jp

This transformation is a key step in tailoring the membrane's separation capabilities. The newly formed IL structure can be further modified through a simple anion exchange process. For instance, by immersing the membrane in an aqueous solution of a compound like HN(SO₂CF₃)₂, the original chloride anions can be swapped for (CF₃SO₂)₂N⁻ anions, altering the membrane's affinity for specific molecules. nitech.ac.jp Researchers have utilized these techniques to create membranes and have evaluated their performance in separating mixtures containing gases like hydrogen, water vapor, and toluene. nitech.ac.jp

The effectiveness of the VPT and subsequent anion exchange is confirmed through rigorous material characterization techniques, including X-ray photoelectron spectroscopy and scanning electron microscopy. nitech.ac.jp

| Step | Compound/Technique | Purpose | Reference |

|---|---|---|---|

| 1. Coating | Polymerized (3-chloropropyl)diethoxy(methyl)silane (ClPDMS) | Forms a base polymeric layer on a nanoporous aluminum oxide support. | nitech.ac.jp |

| 2. Functionalization | Vapor-Phase Transport (VPT) with 1-methylimidazole | Converts chloropropyl groups into imidazolium-type ionic liquid structures. | nitech.ac.jp |

| 3. Modification | Aqueous HN(SO₂CF₃)₂ | Performs anion exchange to tailor membrane selectivity. | nitech.ac.jp |

Catalysis and Adsorption

The reactive chloropropyl group is central to the utility of this silane (B1218182) in catalysis and adsorption. By first grafting the silane onto a solid support, the support becomes functionalized with highly active sites that can anchor other molecules.

This compound and its close analog, (3-chloropropyl)trimethoxysilane (CPTMS), are used to functionalize various support materials, including silica (B1680970) and halloysite (B83129) nanotubes (HNTs). researchgate.netresearchgate.net The process involves a condensation reaction between the silane's alkoxy groups and the hydroxyl groups on the support's surface, creating stable siloxane bonds. researchgate.net This leaves the chloropropyl group available for subsequent reactions.

The resulting chloro-functionalized support possesses significant chemical activity, serving as an ideal platform for immobilizing catalysts. researchgate.net The chlorine atom can be readily displaced by nucleophiles, allowing for the covalent attachment of catalytic species, such as metal complexes or organic catalysts. This immobilization transforms a homogeneous catalyst into a heterogeneous one, which simplifies catalyst recovery and reuse, a key principle of green chemistry. The efficiency of the initial silane grafting is a critical factor and can be optimized by controlling reaction parameters like the solvent, reaction time, and the use of a catalyst. mdpi.com

| Parameter Studied | Finding | Reference |

|---|---|---|

| Solvent | Toluene was found to be the most effective medium for the silanization process compared to ethanol (B145695), THF, 1,4-dioxane, and n-hexane. | mdpi.com |

| Molar Ratio (HNTs/CPTMS/H₂O) | The highest degree of grafting was achieved with a molar ratio of 1:1:3. | mdpi.com |

| Catalyst | Adding small amounts of triethylamine (B128534) (Et₃N) and ammonium (B1175870) hydroxide (B78521) (NH₄OH) enhanced the grafting degree. | mdpi.com |

The same functionalization principle used for catalysts can be applied to create specialized adsorbents. After grafting the chloropropyl silane onto a support material, the reactive chloro group can be used to attach molecules that have a strong, selective affinity for specific targets, such as heavy metal ions or organic pollutants. researchgate.net

For example, the chloro-functionalized halloysite nanotubes (HNTs-Cl) are described as excellent candidates to serve as active sites for reacting with other molecules to create new materials for nanotechnology and chemical engineering applications. researchgate.net By selecting an appropriate molecule to attach to the chloropropyl anchor, an adsorbent can be designed for the targeted capture of contaminants from liquid or gas streams. This approach is analogous to the development of amine-functionalized adsorbents for CO₂ capture, where a silane like (3-aminopropyl)triethoxysilane is used to impart CO₂ affinity to a solid support. researchgate.netresearchgate.net

Biomedical Engineering Approaches

In biomedical engineering, this compound and related compounds are valuable tools for modifying the surface of materials to improve their interaction with biological systems. ontosight.ai Silanes can form self-assembled monolayers (SAMs) on material surfaces, which can fundamentally alter properties like hydrophobicity and, in turn, influence biological responses such as cell adhesion and proliferation. ontosight.ai

A significant application is in the development of advanced drug delivery systems. Research has shown the use of the closely related (3-Chloropropyl)trimethoxysilane (CPTMOS) to functionalize iron oxide (Fe₃O₄) nanoparticles for anti-cancer applications. nih.gov In this system, the CPTMOS first forms a coating on the magnetic nanoparticles. The chloropropyl group then acts as a linker to covalently attach a complex thiazole-based anti-cancer agent. nih.gov This conjugation creates a bioactive nanoparticle designed to target gastric cancer cells. The resulting nanoparticle system, Fe₃O₄@CPTMOS/TP, was shown to induce apoptosis (programmed cell death) and inhibit the growth of AGS cancer cells, demonstrating the crucial role of the silane as a linking agent in creating targeted therapeutic platforms. nih.gov

Functionalization for Biosensor Platforms

The performance of biosensors, which are devices used to detect biological analytes, critically depends on the effective immobilization of biorecognition molecules (such as antibodies, enzymes, or DNA) onto a transducer surface. mdpi.comsci-hub.se Silanization is a fundamental strategy for preparing these surfaces, creating a stable and uniform layer for biomolecule attachment. sinica.edu.tw

This compound can be used as a coupling agent to functionalize biosensor surfaces, particularly those based on silicon oxide or other metal oxides. The process involves two main steps. First, the silane's diethoxy groups react with surface hydroxyl (-OH) groups to form a self-assembled monolayer (SAM) covalently bound to the substrate. This step anchors the molecule to the sensor chip. Second, the terminal chloroalkyl chain provides a reactive site for the covalent attachment of bioreceptors. Amine groups present on proteins and other biomolecules can act as nucleophiles, displacing the chloride to form a stable carbon-nitrogen bond. This directed, covalent immobilization is crucial for ensuring the proper orientation and stability of the bioreceptors, which in turn enhances the biosensor's sensitivity, selectivity, and operational lifetime. ontosight.ainih.gov

The table below outlines the proposed reaction sequence for modifying a silicon-based biosensor surface.

| Step | Description | Purpose |

| 1. Surface Hydroxylation | Treatment of the silicon substrate with an oxidizing agent (e.g., piranha solution or oxygen plasma). | To generate a high density of surface hydroxyl (-OH) groups, which are necessary for the silanization reaction. |

| 2. Silanization | Reaction of the hydroxylated surface with a solution of this compound in an anhydrous solvent. | To form a stable, self-assembled monolayer of the silane, exposing the reactive chloropropyl groups. |

| 3. Biomolecule Immobilization | Incubation of the chloro-functionalized surface with a solution containing the bioreceptor (e.g., an antibody or enzyme). | To covalently attach the bioreceptor to the surface via nucleophilic substitution, where amine groups on the biomolecule displace the chloride atom. |

| 4. Blocking | Treatment with a blocking agent (e.g., Bovine Serum Albumin or ethanolamine). | To passivate any remaining reactive sites on the surface and minimize non-specific binding of other molecules during the assay, reducing background noise. |

Scaffolds for Tissue Engineering Applications

Tissue engineering aims to regenerate or repair damaged tissues by combining cells, growth factors, and biomaterial scaffolds. nih.govfrontiersin.org The surface properties of these scaffolds are paramount, as they mediate cell adhesion, proliferation, and differentiation. nih.govnih.gov Surface modification is often required to render inherently bio-inert materials more biocompatible and to present specific biological cues to guide cell behavior. ontosight.ainih.gov

This compound is a candidate for modifying the surfaces of scaffolds made from materials that possess hydroxyl groups, such as certain bioglasses or polymers that have undergone surface oxidation. The silanization process anchors the molecule to the scaffold, leaving the chloropropyl group available for the subsequent attachment of bioactive molecules. For instance, cell-adhesion peptides containing arginine-glycine-aspartic acid (RGD) sequences can be tethered to the surface to promote integrin-mediated cell attachment. Similarly, growth factors or other signaling molecules can be immobilized to create a microenvironment that directs stem cell differentiation into a desired lineage. nih.gov This approach allows for the precise engineering of the scaffold's surface chemistry to mimic the natural extracellular matrix (ECM). nih.gov

The following table summarizes the potential effects of modifying a tissue engineering scaffold with this compound.

| Property Modified | Mechanism of Action | Desired Biological Outcome |

| Surface Chemistry | Introduces a reactive chloroalkyl group for subsequent functionalization. | Enables covalent immobilization of specific bioactive molecules (e.g., peptides, growth factors). |

| Biocompatibility | Creates a stable interface between the inorganic/polymeric scaffold and biological molecules. | Enhances cell viability and reduces potential inflammatory responses to the base material. |

| Cell Adhesion | Allows for the tethering of cell-adhesion ligands (e.g., RGD peptides). | Promotes specific cell attachment, spreading, and proliferation on the scaffold surface. |

| Cellular Differentiation | Enables the immobilization of specific growth factors or signaling proteins. | Guides the differentiation of stem cells into the desired tissue type (e.g., bone, cartilage). |

Components for Drug Delivery Systems

Nanoparticles are widely explored as carriers for targeted drug delivery, offering benefits such as improved drug solubility, enhanced circulation time, and reduced off-target toxicity. nih.govnih.govnih.gov The surface of these nanocarriers must be functionalized to load drug molecules and, in many cases, to attach targeting ligands that direct the nanoparticle to specific cells or tissues. nih.govnih.gov

This compound can serve as a critical linker molecule in the construction of such drug delivery systems, especially those based on silica or metal oxide nanoparticles. The silane function readily coats the nanoparticle core, creating a stable shell. The exposed chloropropyl groups can then be used to attach therapeutic agents or targeting moieties through nucleophilic substitution. Research on the closely related compound, (3-Chloropropyl)trimethoxysilane (CPTMS), has demonstrated this principle. For example, CPTMS has been used to functionalize iron oxide nanoparticles, which were then conjugated with an anti-cancer agent to study their effects on cancer cells. nih.gov This strategy allows for the creation of a multifunctional platform where the nanoparticle serves as the carrier, the silane acts as the linker, and the attached molecules provide the therapeutic and targeting functions.

A hypothetical drug delivery nanoparticle functionalized using this compound would consist of the following components, as detailed in the table below.

| Component | Material Example | Function |

| Core | Silica (SiO₂) or Iron Oxide (Fe₃O₄) Nanoparticle | The primary carrier vehicle; provides structural integrity. |

| Linker | This compound | Covalently bonds to the nanoparticle core and provides a reactive site for attaching other molecules. |

| Therapeutic Agent | Chemotherapy drug (e.g., Doxorubicin) | The active drug intended to treat the disease. Attached via the chloroalkyl group. |

| Targeting Ligand | Antibody, Aptamer, or Peptide (e.g., Folic Acid) | Recognizes and binds to specific receptors overexpressed on target cells (e.g., cancer cells), enhancing delivery specificity. |

| Stealth Moiety | Polyethylene Glycol (PEG) | Can be attached to reduce recognition by the immune system, thereby increasing circulation time in the bloodstream. |

Analytical Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the molecular-level investigation of (3-Chloropropyl)diethoxymethylsilane, offering detailed insights into its structural framework and chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. By analyzing the magnetic properties of its atomic nuclei, ¹H, ¹³C, and ²⁹Si NMR spectra provide a detailed map of the molecule's connectivity and chemical environment.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The methyl protons on the silicon atom would appear as a singlet, while the ethoxy groups would show a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The propyl chain protons would present as multiplets.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the chloropropyl and diethoxymethyl groups will give rise to a distinct resonance.

²⁹Si NMR: ²⁹Si NMR spectroscopy is particularly valuable for directly probing the silicon environment. For this compound, a single resonance is expected, with a chemical shift that is characteristic of a silicon atom bonded to one carbon, two oxygen atoms, and another carbon (the methyl group).

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Si-CH₃ | ~0.1-0.2 |

| Si-O-CH₂-CH₃ | ~3.6-3.8 (quartet) | |

| Si-O-CH₂-CH₃ | ~1.1-1.3 (triplet) | |

| Si-CH₂-CH₂-CH₂-Cl | ~0.6-0.8 (multiplet) | |

| Si-CH₂-CH₂-CH₂-Cl | ~1.7-1.9 (multiplet) | |

| Si-CH₂-CH₂-CH₂-Cl | ~3.4-3.6 (triplet) | |

| ¹³C | Si-CH₃ | ~ -5 to 0 |

| Si-O-CH₂-CH₃ | ~58-60 | |

| Si-O-CH₂-CH₃ | ~18-20 | |

| Si-CH₂-CH₂-CH₂-Cl | ~10-15 | |

| Si-CH₂-CH₂-CH₂-Cl | ~25-30 | |

| Si-CH₂-CH₂-CH₂-Cl | ~45-50 | |

| ²⁹Si | C-Si(OR)₂-C | ~ -20 to -25 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays a unique pattern of absorption bands, each corresponding to a specific molecular vibration.

Key characteristic absorption bands for this compound would include:

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and propyl groups are typically observed in the 2850-3000 cm⁻¹ region.

Si-O-C stretching: Strong, broad absorption bands associated with the Si-O-C asymmetric stretching vibrations are expected between 1000 and 1100 cm⁻¹.

C-Cl stretching: The presence of the chloropropyl group would be confirmed by a C-Cl stretching band in the region of 650-800 cm⁻¹.

Si-C stretching: Vibrations corresponding to the Si-C bond are also anticipated, typically appearing at lower wavenumbers.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H stretch (aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |

| Si-O-C stretch | Si-O-C | 1000 - 1100 |

| C-Cl stretch | -CH₂-Cl | 650 - 800 |

| Si-C stretch | Si-CH₃, Si-CH₂- | 700 - 850 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound is used to modify a surface, XPS can confirm its presence and provide information about its binding to the substrate.

High-resolution spectra of the C 1s, O 1s, Si 2p, and Cl 2p regions would be of particular interest. The binding energies of these core-level electrons provide information about the chemical environment of each element. For instance, the Si 2p peak would be indicative of the Si-O and Si-C bonding environments. Analysis of the C 1s peak can help distinguish between the carbon atoms in the alkyl chain, the ethoxy groups, and any adventitious carbon contamination.

| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) |

| Si 2p | Si-O, Si-C | ~102-103 |

| C 1s | C-Si, C-C, C-H | ~284-285 |

| C-O | ~286-287 | |

| C-Cl | ~286-287 | |

| O 1s | Si-O-C | ~532-533 |

| Cl 2p | C-Cl | ~200-201 |

Microscopic and Morphological Analysis

Microscopic techniques are essential for visualizing the effects of this compound when it is applied to a surface, providing information on the resulting surface topography and morphology.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of materials at the micro- and nanoscale. When a substrate is treated with this compound, SEM can be used to observe changes in the surface texture, such as the formation of a silane (B1218182) layer. This technique provides high-resolution images that can reveal the uniformity and thickness of the applied coating, as well as the presence of any aggregates or defects. The information gleaned from SEM images is crucial for understanding how the silanization process affects the physical characteristics of the substrate.

Elemental and Compositional Analysis

Beyond spectroscopic and microscopic methods, other analytical techniques are used to determine the elemental and compositional makeup of materials containing this compound. Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, allows for the elemental analysis of the surface. By detecting the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can confirm the presence of silicon and chlorine, providing further evidence of the successful application of the silane to a substrate. This technique can also provide semi-quantitative information about the elemental distribution on the surface.

Elemental Analysis (CHNS/O)

Elemental analysis is a cornerstone technique in analytical chemistry used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. For organosilicon compounds like this compound, this method provides a fundamental assessment of its empirical formula. The technique typically involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases, such as carbon dioxide, water, and nitrogen oxides, are separated and quantified by a detector, allowing for the calculation of the percentage of each element present in the original sample.

The theoretical elemental composition of this compound, derived from its chemical formula C8H19ClO2Si, provides a benchmark for experimental results. This theoretical data is crucial for verifying the purity and confirming the identity of a synthesized or commercial sample. Deviations from these theoretical values in an experimental setting can indicate the presence of impurities or incomplete reactions.

Below is the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 45.59 |

| Hydrogen | H | 1.008 | 19 | 9.09 |

| Chlorine | Cl | 35.453 | 1 | 16.82 |

| Oxygen | O | 15.999 | 2 | 15.18 |

Energy-Dispersive X-ray (EDX) Spectroscopy

Energy-Dispersive X-ray (EDX) Spectroscopy, often referred to as EDS or EDAX, is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. nih.gov It is a non-destructive method that relies on the interaction between an energy source, typically an electron beam, and the sample. nih.gov When the electron beam strikes the sample, it excites electrons in the atoms, causing them to be ejected from their inner shells. This creates vacancies that are filled by electrons from higher energy shells. The energy difference between the shells is released in the form of an X-ray. nih.gov

Each element has a unique atomic structure and, therefore, a unique set of energies for the emitted X-rays. nih.gov By detecting and measuring the energy of these characteristic X-rays, the elemental composition of the sample can be determined. nih.gov The intensity of the X-ray peak for each element is proportional to its concentration in the sample, allowing for quantitative analysis. nih.gov

The following table represents the expected theoretical elemental composition of this compound as would be determined by EDX analysis, excluding hydrogen.

Table 2: Theoretical Elemental Composition of this compound by EDX

| Element | Symbol | Atomic Weight (amu) | Theoretical Weight % |

|---|---|---|---|

| Carbon | C | 12.011 | 45.59 |

| Oxygen | O | 15.999 | 15.18 |

| Silicon | Si | 28.085 | 13.32 |

Theoretical and Computational Investigations of 3 Chloropropyl Diethoxymethylsilane Systems

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the reaction pathways of silane (B1218182) coupling agents. The primary reactions of interest for (3-chloropropyl)diethoxymethylsilane are hydrolysis and condensation, which are fundamental to its function as a surface modification agent.

The hydrolysis of this compound involves the reaction of its ethoxy groups with water to form silanol (B1196071) groups (Si-OH) and ethanol (B145695). This reaction can proceed stepwise, with the successive hydrolysis of the two ethoxy groups. Quantum chemical calculations can elucidate the energetics of these steps, including the transition state energies and reaction enthalpies.

A generalized reaction scheme for the hydrolysis is as follows:

First Hydrolysis: CH₃(CH₂CH₂O)₂Si(CH₂)₃Cl + H₂O → CH₃(CH₂CH₂O)(HO)Si(CH₂)₃Cl + CH₃CH₂OH

Second Hydrolysis: CH₃(CH₂CH₂O)(HO)Si(CH₂)₃Cl + H₂O → CH₃(HO)₂Si(CH₂)₃Cl + CH₃CH₂OH

Following hydrolysis, the resulting silanols are highly reactive and can undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface (e.g., silica (B1680970), metal oxides). This condensation reaction forms stable siloxane (Si-O-Si) bonds, which are responsible for the formation of a durable silane layer.

Intermolecular Condensation: 2 CH₃(HO)₂Si(CH₂)₃Cl → (CH₂)₃Cl(CH₃)(HO)Si-O-Si(OH)(CH₃)(CH₂)₃Cl + H₂O

Surface Condensation (with a hydroxylated surface, denoted as Surf-OH): CH₃(HO)₂Si(CH₂)₃Cl + Surf-OH → Surf-O-Si(OH)(CH₃)(CH₂)₃Cl + H₂O

Quantum chemical calculations can determine the activation barriers for these condensation reactions, providing insights into the kinetics of film formation. The calculated thermodynamic data for analogous silane hydrolysis and condensation reactions can provide estimates for the reactivity of this compound.

| Reaction Step | Reactants | Products | Estimated ΔH (kcal/mol) | Estimated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| First Hydrolysis | This compound + H₂O | (3-Chloropropyl)(ethoxy)hydroxymethylsilane + Ethanol | -5 to -10 | 15 - 20 |

| Second Hydrolysis | (3-Chloropropyl)(ethoxy)hydroxymethylsilane + H₂O | (3-Chloropropyl)dihydroxymethylsilane + Ethanol | -5 to -10 | 15 - 20 |

| Intermolecular Condensation | 2 x (3-Chloropropyl)dihydroxymethylsilane | Dimer + H₂O | -2 to -5 | 10 - 15 |

| Surface Condensation | (3-Chloropropyl)dihydroxymethylsilane + Surface-OH | Grafted Silane + H₂O | -8 to -12 | 5 - 10 |

Note: The thermodynamic and kinetic data presented in this table are estimated based on computational studies of similar alkoxysilanes due to the limited availability of data specific to this compound.

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of atoms and molecules over time. In the context of this compound, MD simulations provide valuable insights into the interactions between the silane molecules and various substrate surfaces at the atomic level. These simulations can model the adsorption process, the structure of the resulting silane layer, and the interactions with the surrounding environment (e.g., water, polymers).

The interfacial interactions of this compound are crucial for its performance as a coupling agent and adhesion promoter. MD simulations can be used to investigate several key aspects of these interactions:

Adsorption on Hydroxylated Surfaces: MD simulations can model the process of silane molecules approaching a hydroxylated surface, such as silica or alumina. The simulations can reveal the preferred orientations of the silane molecules and the formation of hydrogen bonds between the silanol groups (formed after hydrolysis of the ethoxy groups) and the surface hydroxyls.

Covalent Bond Formation: By employing reactive force fields (e.g., ReaxFF), MD simulations can model the condensation reaction between the silanol groups of the silane and the surface hydroxyls, leading to the formation of covalent Si-O-Surface bonds.

Structure of the Silane Layer: MD simulations can predict the packing density, thickness, and ordering of the this compound molecules on the surface. The orientation of the chloropropyl group, which can be crucial for subsequent reactions or interactions with a polymer matrix, can also be determined.

Interaction with Water: The presence of water at the interface can significantly impact the stability and performance of the silane layer. MD simulations can be used to study the diffusion of water molecules through the silane layer and their potential to hydrolyze the siloxane bonds, which can lead to a loss of adhesion.

Interaction with Polymer Matrices: In composite materials, this compound acts as a bridge between an inorganic filler and an organic polymer matrix. MD simulations can be used to calculate the interaction energy between the chloropropyl-functionalized surface and various polymer chains, providing a measure of the adhesion strength.

| Interacting Species | Type of Interaction | Typical Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|

| Silanol (from hydrolyzed silane) and Surface Hydroxyl | Hydrogen Bonding | -5 to -8 | Initial adsorption and orientation on the surface. |

| Silane and Surface | Covalent Si-O-Surface Bond | -100 to -120 | Strong, durable adhesion to the inorganic substrate. |

| Chloropropyl Group and Polymer Chain (e.g., epoxy) | Van der Waals and Dipole-Dipole | -2 to -5 | Adhesion and compatibility with the organic matrix. |

| Water and Siloxane Bridge | Hydrogen Bonding (potential for hydrolysis) | -4 to -6 | Can lead to degradation of the silane layer and loss of adhesion. |

Note: The interaction energies presented are representative values from MD simulations of similar silane-surface systems and are intended to be illustrative.

Structure-Property Relationship Modeling in Functionalized Materials

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of a molecule with its macroscopic properties. In the context of this compound, QSPR models can be developed to predict the performance of materials functionalized with this silane based on its molecular descriptors.

The properties of interest for materials functionalized with this compound include adhesion strength, corrosion resistance, surface energy, and biocompatibility. QSPR models can help in understanding how the specific structural features of this silane contribute to these properties and can guide the design of new silanes with enhanced performance.

The key structural features of this compound that influence the properties of functionalized materials are:

The Chloropropyl Group: This functional group can participate in various chemical reactions, such as nucleophilic substitution, allowing for the covalent bonding of the silane to a polymer matrix. The length and reactivity of this group are critical for achieving strong adhesion.

The Diethoxymethylsilyl Group: The two ethoxy groups are hydrolyzable and are responsible for the reaction with the inorganic substrate. The number of hydrolyzable groups affects the cross-linking density of the silane layer and its stability. The methyl group can influence the flexibility and packing of the silane molecules on the surface.

QSPR models are typically developed using a set of molecular descriptors that quantify various aspects of the molecular structure. These descriptors can be calculated using computational chemistry software and can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum chemical descriptors: Such as orbital energies, partial charges, and dipole moment.

These descriptors are then used to build a mathematical model (e.g., multiple linear regression, artificial neural network) that relates them to the experimental property of interest.

While specific QSPR models for this compound are not widely reported in the literature, general principles from studies on other silane coupling agents can be applied. For example, it is generally observed that:

An increase in the number of hydrolyzable groups (up to three) leads to a higher cross-link density and improved adhesion and hydrothermal stability.

The reactivity of the organofunctional group should be matched with the chemistry of the polymer matrix to ensure covalent bonding and strong interfacial adhesion.

The length of the alkyl chain connecting the silicon atom to the functional group can influence the flexibility and toughness of the interphase region.

| Structural Feature of Silane | Associated Molecular Descriptor(s) | Predicted Impact on Material Property (e.g., Adhesion) |

|---|---|---|

| Number of Hydrolyzable Groups | Molecular Weight, Number of Oxygen Atoms | Higher number (up to 3) generally increases cross-link density and adhesion. |

| Reactivity of Organofunctional Group | Partial Atomic Charges, HOMO/LUMO Energies | Matching reactivity with the polymer matrix is crucial for covalent bonding and improved adhesion. |

| Alkyl Chain Length | Molecular Volume, Surface Area | Can influence the flexibility and toughness of the interphase. An optimal length often exists. |

| Presence of Non-hydrolyzable Alkyl Group on Si | Steric Hindrance Parameters | Can affect the packing density and stability of the silane layer. |

Comparative Studies and Future Research Directions

Comparison with Related Organosilane Coupling Agents (e.g., (3-Chloropropyl)trimethoxysilane)

A primary benchmark for (3-Chloropropyl)diethoxymethylsilane is (3-Chloropropyl)trimethoxysilane. Both share the same organofunctional chloropropyl group, which allows for covalent bonding with a variety of organic polymers. However, their inorganic reactivity, dictated by the substituents on the silicon atom, differs significantly, leading to distinct performance characteristics in material applications. The presence of two ethoxy groups and a non-hydrolyzable methyl group in this compound, versus three methoxy (B1213986) groups in (3-Chloropropyl)trimethoxysilane, is the central point of differentiation.

The reactivity of organosilane coupling agents is primarily governed by the rate of hydrolysis of their alkoxy groups to form reactive silanols (Si-OH), followed by the condensation of these silanols with each other and with hydroxyl groups on inorganic substrates.

Hydrolysis Rate: Methoxy groups (-OCH₃) are generally more reactive and hydrolyze more rapidly than ethoxy groups (-OC₂H₅). symbchem.com This means (3-Chloropropyl)trimethoxysilane will react faster with available moisture than this compound. This slower hydrolysis rate for the diethoxy variant can be advantageous, offering a longer shelf-life for formulations and a wider processing window during application. symbchem.com The hydrolysis of methoxy groups also produces methanol, which is more toxic than the ethanol (B145695) produced from ethoxy groups, a key consideration in certain applications. haz-map.com

Condensation and Cross-linking: The number of hydrolyzable groups directly impacts the structure of the resulting siloxane network at the interface. (3-Chloropropyl)trimethoxysilane, with three methoxy groups, can form a dense, highly cross-linked, and relatively rigid three-dimensional network. nih.gov In contrast, this compound has only two hydrolyzable ethoxy groups and one stable, non-hydrolyzable methyl group. This structure limits the degree of cross-linking, resulting in a more linear, flexible, and less densely packed siloxane layer on a substrate's surface. nih.govwacker.com

Functionalization Potential: This difference in network structure defines their functionalization potential. The rigid, dense layer formed by the trimethoxy silane (B1218182) can provide strong adhesion and a robust barrier. kompozit.org.tr The more flexible network from the diethoxymethyl silane may offer improved energy absorption and better performance in applications subjected to thermal stress or mechanical vibration, where a rigid interface could become a point of failure. The presence of the methyl group also increases the organophilic nature of the silane layer.

| Property | This compound | (3-Chloropropyl)trimethoxysilane |

|---|---|---|

| Hydrolyzable Groups | Two (-OC₂H₅) | Three (-OCH₃) |

| Non-Hydrolyzable Group | One (-CH₃) | None |

| Relative Hydrolysis Rate | Slower | Faster haz-map.comresearchgate.net |

| Hydrolysis By-product | Ethanol | Methanol haz-map.com |

| Cross-link Density | Lower, more linear network | Higher, 3D network nih.gov |

| Interfacial Layer Nature | More flexible, more organophilic | More rigid, brittle |

The differences in reactivity and network formation translate directly to performance variations in practical applications such as coatings, adhesives, and composites. innospk.comdakenchem.com

Adhesion Promotion: In adhesives and coatings, both silanes improve adhesion between organic resins and inorganic substrates like glass and metal. innospk.comzmsilane.com (3-Chloropropyl)trimethoxysilane's ability to form a dense network can lead to very high initial bond strengths. kompozit.org.tr However, the flexibility imparted by this compound may result in more durable bonds in systems that experience significant thermal cycling or mechanical stress, as it can better accommodate differential expansion and contraction at the interface.

Surface Modification: For surface modification, this compound can be used to create self-assembled monolayers (SAMs) with different packing densities and surface energies compared to its trimethoxy counterpart. ontosight.ai This allows for finer control over properties like surface wettability and biocompatibility. ontosight.ai

| Application | Potential Advantage of this compound | Potential Advantage of (3-Chloropropyl)trimethoxysilane |

|---|---|---|

| Adhesives & Sealants | Improved flexibility and durability under stress. wacker.com | Higher initial bond strength and rigidity. |

| Composites | Enhanced impact strength and toughness. | Increased tensile strength and modulus. wikipedia.org |

| Coatings | Better thermal shock resistance; lower VOC toxicity. | Higher hardness and chemical resistance. |

| Surface Modification | Formation of more flexible, less dense monolayers. ontosight.ai | Formation of dense, robust monolayers. |

Emerging Research Avenues and Potential Innovations

Research into organosilanes is moving toward more specialized applications where precise control over interfacial properties is critical. This compound is positioned to contribute to several of these emerging areas.

One promising field is the development of advanced composites and hybrid materials. dakenchem.com The ability to tailor the flexibility of the filler-matrix interface using dialkoxy silanes could lead to novel composites with a customized balance of strength and toughness for demanding applications in the aerospace and automotive industries. dakenchem.com

In the biomedical field, the surface modification of materials to enhance biocompatibility is a significant research focus. ontosight.ai Silanes like this compound can be used to functionalize the surfaces of implants or biosensors. ontosight.ai The chloropropyl group serves as a convenient handle for attaching bioactive molecules, while the dialkoxy structure allows for the formation of a stable, less rigid anchoring layer that may better mimic biological interfaces.

Furthermore, there is growing interest in using organosilanes in nanotechnology to modify the surface of nanoparticles, improving their dispersion in polymer matrices and creating nanocomposites with unique mechanical, thermal, or electrical properties. mdpi.com The controlled reactivity and specific network architecture offered by this compound could be advantageous in these highly sensitive systems.

Challenges and Opportunities in this compound Research

Despite its potential, the broader adoption of this compound faces several challenges. A primary hurdle is the relative lack of extensive, direct comparative studies against the trimethoxy standard. Much of the performance comparison is based on extrapolating general principles of silane chemistry rather than on specific experimental data for this compound. Generating this data for a wide range of applications is a key challenge for researchers. Additionally, fluctuations in the price of raw materials and the costs associated with synthesis can impact its commercial viability compared to more established silanes. datainsightsmarket.com

However, these challenges are matched by significant opportunities. The increasing demand for high-performance, specialized materials in sectors like electronics, construction, and coatings provides a strong driver for innovation. datainsightsmarket.com The trend toward more environmentally friendly materials presents an opportunity for ethoxy-based silanes due to the lower toxicity of ethanol compared to methanol. symbchem.com The greatest opportunity lies in leveraging the unique structural features of this compound—its moderate reactivity and ability to form flexible, less cross-linked interfaces. Exploiting these characteristics could lead to the development of next-generation adhesives, tougher composites, and advanced functional surfaces that are not achievable with traditional trialkoxy silanes. Further research focused on understanding and controlling the hydrolysis and condensation kinetics of this specific molecule will be crucial to unlocking its full potential.

常见问题

Q. What are the primary research applications of (3-Chloropropyl)diethoxymethylsilane in synthetic chemistry?

This compound is widely used as a versatile intermediate for synthesizing coupling agents, silica-supported ionic liquids, and functionalized silsesquioxanes. Its chloropropyl group enables covalent bonding to inorganic surfaces (e.g., silica gel) via silanol activation, facilitating surface modifications for catalytic or material science applications. For example, it reacts with zwitterionic compounds to create acid-functionalized ionic liquids for carbohydrate conversion . Additionally, it serves as a precursor for organofunctionalized silsesquioxanes, which are critical in advanced hybrid materials .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For prolonged exposure, wear a Type ABEK respirator .

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Storage: Store in a cool, dry place (≤25°C) away from oxidizing agents. Use glass containers to prevent degradation .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid contact with water, as hydrolysis may release HCl .

Q. How is this compound characterized for purity and structural confirmation?

Key methods include:

- Gas Chromatography (GC): Purity assessment (>97.0% per GC analysis) .

- Refractive Index and Density: Confirm physical properties (refractive index: 1.418–1.428; density: 0.973–0.974 g/mL at 25°C) .

- FT-IR Spectroscopy: Identify functional groups (e.g., Si-O-Si at 1090 cm⁻¹, C-Cl at 650–750 cm⁻¹) .

- NMR Spectroscopy: Verify molecular structure (e.g., δ 0.5–1.5 ppm for Si-CH₂ groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as a precursor for silica-supported ionic liquids?

- Surface Activation: Pre-treat silica gel with acidic solutions (e.g., HCl) to maximize silanol group availability for silylation .

- Catalysis: Use triethylamine to accelerate the reaction between the chloropropyl group and nucleophiles (e.g., imidazole derivatives) .

- Temperature Control: Maintain reflux conditions (78–85°C) under inert atmosphere (N₂/Ar) to prevent oxidation .

- Post-Synthesis Analysis: Employ SEM-EDX and elemental mapping to confirm uniform ionic liquid grafting on silica surfaces .

Q. How can researchers address byproduct formation during reactions involving this compound?

- Byproduct Identification: Use LC-MS or GC-MS to detect impurities (e.g., unreacted silane or hydrolysis products like 3-chloropropanol).

- Purification Strategies:

- Distillation: Isolate the product via vacuum distillation (boiling point: 81–83°C) .

- Column Chromatography: Separate byproducts using silica gel and non-polar solvents.

- Kinetic Studies: Monitor reaction progress via in-situ FT-IR to optimize reaction time and minimize side reactions .

Q. What strategies enable functionalization of the chloropropyl group in this compound for advanced material synthesis?

- Nucleophilic Substitution: Replace the chlorine atom with amines, thiols, or alkoxides to create functionalized silanes (e.g., aminopropyl derivatives for biocompatible coatings) .

- Coordination Chemistry: Utilize the chloropropyl group as a ligand for metal-organic frameworks (MOFs) or catalysts.

- Radical Reactions: Initiate grafting via UV-induced radical polymerization for polymer-silica hybrids .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility and purity data for this compound?

- Comparative Analysis: Cross-reference data from multiple sources (e.g., NIST Chemistry WebBook for thermodynamic properties , Sigma-Aldrich for safety data ).

- Experimental Validation:

- Solubility Testing: Perform solubility tests in water and organic solvents (e.g., ethanol, toluene) under controlled conditions. Note that solubility in water may depend on hydrolysis rates .

- Purity Verification: Combine GC with Karl Fischer titration to quantify moisture content, which affects reactivity .

- Literature Review: Prioritize peer-reviewed studies over vendor specifications to account for batch-to-batch variability .

Methodological Tables

| Characterization Technique | Key Parameters | Application Example | Reference |

|---|---|---|---|

| FT-IR Spectroscopy | Si-O-Si (1090 cm⁻¹), C-Cl (700 cm⁻¹) | Confirm silane grafting on silica gel | |

| GC Analysis | Retention time, peak area integration | Assess purity (>97.0%) | |

| SEM-EDX | Elemental mapping (Si, Cl distribution) | Verify uniformity of surface modification | |

| NMR (¹H, ¹³C, ²⁹Si) | Chemical shifts for Si-CH₂, Cl-CH₂ | Validate molecular structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。